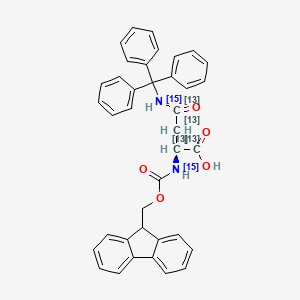
Fmoc-Asn(Trt)-OH-13C4,15N2
Descripción general
Descripción
Fmoc-Asn(Trt)-OH-13C4,15N2 is a modified form of the amino acid asparagine, which is commonly used in the synthesis of peptides and proteins. This modified form of asparagine contains isotopes of carbon and nitrogen, which can be used to track the movement and interactions of the peptide or protein in biological systems. Fmoc-Asn(Trt)-OH-13C4,15N2 is a valuable tool in scientific research, particularly in the fields of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Peptide Synthesis
“Fmoc-Asn(Trt)-OH” is widely used in the field of peptide synthesis . It has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn . The coupling can be performed by standard procedures .
Solid Phase Peptide Synthesis (SPPS)
This compound is a building block for Solid Phase Peptide Synthesis (SPPS) . SPPS is a method used to synthesize peptides, which are chains of amino acids, and it is a common method used in laboratories to create these molecules for study.
Trityl Group Removal
The trityl group in “Fmoc-Asn(Trt)-OH” is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues . This makes it a useful compound in peptide synthesis where the trityl group needs to be removed.
Synthesis of Difficult and Long Peptides
“Fmoc-Asn(Trt)-OH” is ideal for the synthesis of difficult and long peptides . The PEG helps solvate the growing peptide chains and increase site isolation, thereby improving synthesis efficiency and peptide product quality .
SPOT Method
“Fmoc-Asn(Trt)-OH” has been used to synthesize peptides on cellulose membrane by SPOT method . The SPOT synthesis is a method for the parallel, in situ synthesis of peptide arrays on continuous membrane supports.
Research and Development
In the field of research and development, “Fmoc-Asn(Trt)-OH” is used as a standard in the development of new synthetic methods and optimization of existing ones .
Mecanismo De Acción
Target of Action
Fmoc-Asn(Trt)-OH-13C4,15N2, also known as L-Asparagine-1,2,3,4-13C4-N,N2-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. The compound functions as a protected form of asparagine, allowing for the controlled addition of this amino acid to a growing peptide chain .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group serves as a protecting group for the amine, preventing unwanted side reactions during the peptide synthesis process . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. By acting as a protected form of asparagine, it ensures the correct sequence of amino acids in the peptide chain. This has a downstream effect on the structure and function of the synthesized peptide .
Pharmacokinetics
The compound has good solubility properties in most organic solvents , which is crucial for its role in peptide synthesis.
Result of Action
The result of the compound’s action is the synthesis of peptides with the correct sequence of amino acids. By using Fmoc-Asn(Trt)-OH-13C4,15N2, researchers can control the addition of asparagine to the peptide chain, resulting in significantly purer peptides .
Action Environment
The action of Fmoc-Asn(Trt)-OH-13C4,15N2 can be influenced by environmental factors such as temperature and pH. For example, the compound is typically stored at a temperature of 2-8°C . Additionally, the removal of the trityl group is performed in an acidic environment, specifically with 95% TFA .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i24+1,34+1,35+1,36+1,39+1,40+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-XZCRTNELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118921 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Trt)-OH-13C4,15N2 | |
CAS RN |
1217456-18-2 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217456-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



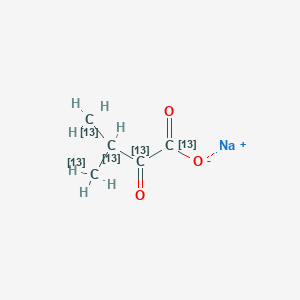
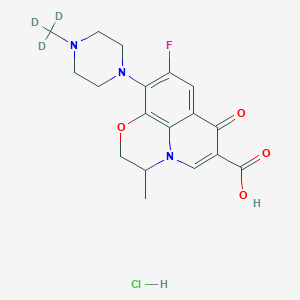


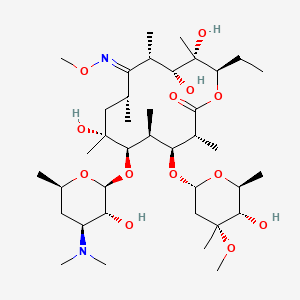
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
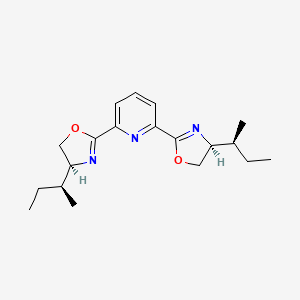


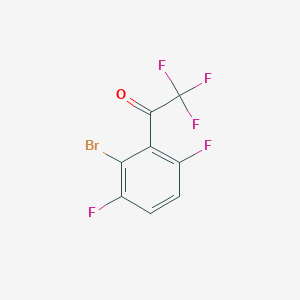
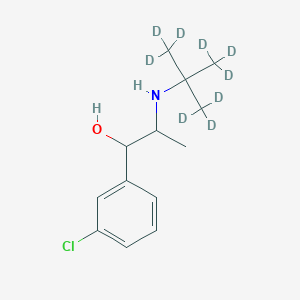
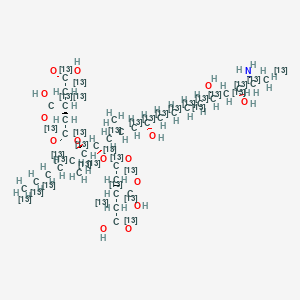
![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)